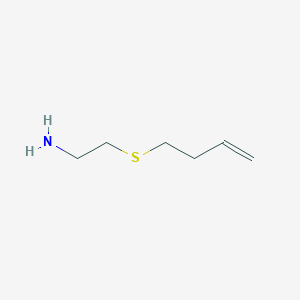

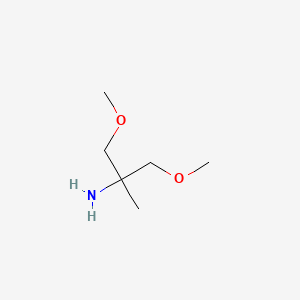

2-(But-3-en-1-ylsulfanyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(But-3-en-1-ylsulfanyl)ethan-1-amine is a sulfur-containing organic molecule that is likely to be of interest due to its potential utility in synthetic organic chemistry. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research.

Synthesis Analysis

The synthesis of sulfur-containing amines can be inferred from the methodology described for the preparation of N-tert-butanesulfinyl imines. These imines are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which suggests that a similar approach could be used for synthesizing 2-(But-3-en-1-ylsulfanyl)ethan-1-amine by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

Although the exact molecular structure of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine is not provided, the structure of a related compound has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These techniques could be applied to determine the structure of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine, as well as to perform vibrational assignments and investigate molecular orbital energies .

Chemical Reactions Analysis

The chemical reactivity of the compound can be related to the conjugate addition reactions described in the literature. For instance, the addition of 3-butyn-2-one to anilines in ethanol, which was monitored by in situ FTIR, indicates that the alkene moiety in 2-(But-3-en-1-ylsulfanyl)ethan-1-amine could undergo similar conjugate addition reactions with nucleophiles, potentially leading to a variety of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine can be deduced from related compounds. For example, the use of Density Functional Theory (DFT) to investigate properties such as ionization potential, electron affinity, and chemical hardness could be applied to this compound as well. Additionally, the thermodynamic properties and the E/Z alkene geometry interconversion dynamics could be relevant to understanding the behavior of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine under various conditions .

Scientific Research Applications

Mass Spectrometry Analysis of Heterocycles

The study of electron impact and chemical ionization mass spectra of related heterocyclic compounds provides insights into the structural characteristics and stability of molecular ions formed from such compounds. The research by Klyba et al. (2019) focuses on the mass spectra of 5-(prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines, which share a similar sulfanyl functional group to "2-(But-3-en-1-ylsulfanyl)ethan-1-amine". This analysis aids in understanding the fragmentation pathways and stability of these compounds under mass spectrometric conditions, which is critical for their identification and structural elucidation in complex mixtures (Klyba, Nedolya, Sanzheeva, Tarasova, & Shagun, 2019).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology highlights the use of sulfanyl-containing imines for the enantioselective synthesis of amines, a fundamental class of compounds in pharmaceutical chemistry and materials science (Ellman, Owens, & Tang, 2002).

Metalation and C-C Coupling Reactions

The work by Westerhausen et al. (2001) on the metalation of 2-(aminomethyl)pyridine derivatives and subsequent reactions to form complex metal amides and coupling products illustrates the role of sulfanyl- and amine-functionalized compounds in facilitating novel organometallic reactions. These reactions are foundational for the development of new materials and catalysts (Westerhausen, Bollwein, Makropoulos, Rotter, Habereder, Suter, & Nöth, 2001).

Ionic Liquids and Catalysis

Shevchenko et al. (2017) synthesized ionic liquids containing amine and sulfanyl groups, demonstrating their unique properties such as low glass transition temperature and high conductivity. These materials are of interest for various applications, including electrolytes in energy storage devices and solvents in catalysis (Shevchenko, Gumenna, Korolovych, Stryutsky, Trachevsky, Hrebnov, Klepko, Klymenko, Shumsky, Davydenko, & Ledin, 2017).

Hydrogenation of Amides to Amines

Núñez Magro, Eastham, and Cole-Hamilton (2007) demonstrated the hydrogenation of secondary and primary amides to amines using a ruthenium-based catalyst, emphasizing the significance of amines in chemical synthesis and the development of efficient methods for their preparation. This research has implications for the sustainable production of amines from readily available amide precursors (Núñez Magro, Eastham, & Cole-Hamilton, 2007).

properties

IUPAC Name |

2-but-3-enylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-3-5-8-6-4-7/h2H,1,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMUPBBTUMFVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-3-en-1-ylsulfanyl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)

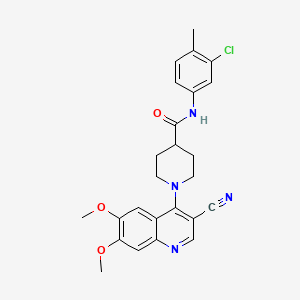

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

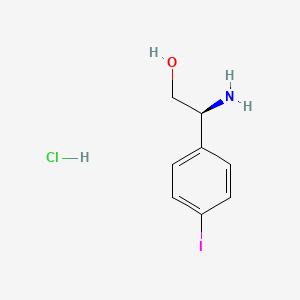

![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)